Quinethazone
Quinethazone
Quinethazone is a long-acting, quinazolinesulfonamide derivative with thiazide-like diuretic activity. Quinethazone acts in a similar manner to that of other typical thiazide diuretics and is no longer commercially available in the United States.
Quinethazone, also known as hydromox or chinethazonum, belongs to the class of organic compounds known as quinazolines. Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring. Quinethazone is a drug which is used to treat hypertension. Quinethazone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Quinethazone has been detected in multiple biofluids, such as urine and blood. Within the cell, quinethazone is primarily located in the cytoplasm. Quinethazone can be converted into quinethazone; which is catalyzed by the enzyme solute carrier family 22 member 6. In humans, quinethazone is involved in the quinethazone action pathway.
Quinethazone is a member of the class of quinazolines that is quinazolin-4-one substituted at positions 2, 6 and 7 by ethyl, sulfamoyl and chloro groups respectively; a thiazide-like diuretic used to treat hypertension. It has a role as an antihypertensive agent and a diuretic.
Quinethazone, also known as hydromox or chinethazonum, belongs to the class of organic compounds known as quinazolines. Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring. Quinethazone is a drug which is used to treat hypertension. Quinethazone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Quinethazone has been detected in multiple biofluids, such as urine and blood. Within the cell, quinethazone is primarily located in the cytoplasm. Quinethazone can be converted into quinethazone; which is catalyzed by the enzyme solute carrier family 22 member 6. In humans, quinethazone is involved in the quinethazone action pathway.
Quinethazone is a member of the class of quinazolines that is quinazolin-4-one substituted at positions 2, 6 and 7 by ethyl, sulfamoyl and chloro groups respectively; a thiazide-like diuretic used to treat hypertension. It has a role as an antihypertensive agent and a diuretic.
Brand Name:
Vulcanchem
CAS No.:
73-49-4
VCID:
VC0540854
InChI:
InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17)
SMILES:
CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl
Molecular Formula:
C10H12ClN3O3S
Molecular Weight:
289.74 g/mol
Quinethazone
CAS No.: 73-49-4
Inhibitors
VCID: VC0540854
Molecular Formula: C10H12ClN3O3S
Molecular Weight: 289.74 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 73-49-4 |
---|---|
Product Name | Quinethazone |
Molecular Formula | C10H12ClN3O3S |
Molecular Weight | 289.74 g/mol |
IUPAC Name | 7-chloro-2-ethyl-4-oxo-2,3-dihydro-1H-quinazoline-6-sulfonamide |
Standard InChI | InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17) |
Standard InChIKey | AGMMTXLNIQSRCG-UHFFFAOYSA-N |
SMILES | CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl |
Canonical SMILES | CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl |
Appearance | Solid powder |
Colorform | Fibrous crystals from 50% acetone WHITE TO YELLOWISH WHITE, CRYSTALLINE POWDER |
Melting Point | 482 to 486 °F (NTP, 1992) 251 °C 251.0 °C 250-252 °C 251°C |
Physical Description | Fibrous crystals or white powder. (NTP, 1992) Solid |
Description | Quinethazone is a long-acting, quinazolinesulfonamide derivative with thiazide-like diuretic activity. Quinethazone acts in a similar manner to that of other typical thiazide diuretics and is no longer commercially available in the United States. Quinethazone, also known as hydromox or chinethazonum, belongs to the class of organic compounds known as quinazolines. Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring. Quinethazone is a drug which is used to treat hypertension. Quinethazone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Quinethazone has been detected in multiple biofluids, such as urine and blood. Within the cell, quinethazone is primarily located in the cytoplasm. Quinethazone can be converted into quinethazone; which is catalyzed by the enzyme solute carrier family 22 member 6. In humans, quinethazone is involved in the quinethazone action pathway. Quinethazone is a member of the class of quinazolines that is quinazolin-4-one substituted at positions 2, 6 and 7 by ethyl, sulfamoyl and chloro groups respectively; a thiazide-like diuretic used to treat hypertension. It has a role as an antihypertensive agent and a diuretic. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | DISCOLORS IN PRESENCE OF STRONG LIGHT & ALKALINE MATERIALS |
Solubility | less than 1 mg/mL at 67.1° F (NTP, 1992) 150 mg/L (at 25 °C) 5.18e-04 M Sol in acetone, alcohol. 1 G SOL IN 20 ML POLYETHYLENE GLYCOL 300 1 G SOL IN 125 ML PROPYLENE GLYCOL 1 G SOL IN 500 ML ALCOHOL FREELY SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES SPARINGLY SOL IN PYRIDINE VERY SLIGHTLY SOL IN WATER In water, 150 mg/l @ 25 °C. 2.51e+00 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Quinethazone; Chinethazonum; Quinethazon; Quinethazonum; Aquamox; Hydromox; quinethazone, (+)-isomer; quinethazone, (+-)-isomer; quinethazone, (-)-isomer; |
Reference | 1: Olesen KH, Sigurd B. The supra-additive natriuretic effect addition of 2: Olesen KH, Dupont B, Flensted-Jensen E. The combined diuretic action of 3: Trifunović S, Stamenković Z. [The use of quinethazone in the treatment of 4: Merker W, Bauer HR. [Quinethazone and acetazolamide in edematous diseases]. 5: Angelopoulos B, Vlassopoulos C, Kalos A. Experimental investigation and 6: Naik BK, Rao PS, Saboo RM, Parlay K. Clinical trial of Quinethazone--Reserpine 7: Baur M. [Pharmacologic-clinical tests of new diuretics. 1. Quinethazone]. 8: Diamond S, Feldman E. [Treatment of essential hypertension with quinethazone 9: Kozma JJ. [Use of quinethazone combined with reserpine in hypertension]. Folha 10: Rognoni M, Guevara F, Brown A. [Quinethazone (Aquamox Lederle)]. Arch Med 11: KOZMA JJ. CLINICAL EVALUATION OF QUINETHAZONE-RESERPINE COMBINATION IN 12: RIOSMOZO M. [TREATMENT OF ARTERIAL HYPERTENSION WITH QUINETHAZONE AND 13: KLEINSCHMIDT A, LUDWIG H. [INCREASED NATRIURESIS BY MEANS OF A DIURETIC 14: HUTCHEON DE, LEONARD GB, LONIEWSKI AE. BIOASSAY OF DIURETICS IN CONGESTIVE 15: HUTCHISON JC, ROEDIGER PM, WERBLIN M. CHOLESTATIC JAUNDICE FOLLOWING 16: DIAMOND S, FELDMAN E. TREATMENT OF ESSENTIAL HYPERTENSION WITH QUINETHAZONE 17: FREED SC. MECHANISM OF ANTI-HYPERTENSIVE ACTION OF QUINETHAZONE. Proc Soc Exp 18: HALLESY DW, BENITZ KF. [TOXICITY TESTS OF QUINETHAZONE]. 19: SHIOJI T, FURUYAMA T, ABE S, SUZUKI C, MAKABE K, RIKIMARU S. [STUDIES ON 20: DATEY KK, PANDYA VN. QUINETHAZONE AS A DIURETIC AGENT. J Postgrad Med. 1963 |
PubChem Compound | 6307 |
Last Modified | Nov 11 2021 |
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